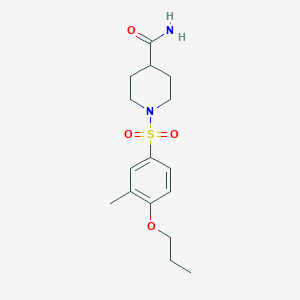

1-((3-Methyl-4-propoxyphenyl)sulfonyl)piperidine-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-methyl-4-propoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-3-10-22-15-5-4-14(11-12(15)2)23(20,21)18-8-6-13(7-9-18)16(17)19/h4-5,11,13H,3,6-10H2,1-2H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOCTBUSMMROBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Propoxylation of 3-Methylphenol

The aryl ether precursor is synthesized by alkylating 3-methylphenol with propyl bromide under basic conditions:

Conditions :

Sulfonation and Chlorination

The phenol is converted to the sulfonyl chloride via sequential sulfonation and chlorination:

Key Steps :

-

Sulfonation : Chlorosulfonic acid (ClSOH) at 0–5°C for 2 hours.

-

Chlorination : Phosphorus pentachloride (PCl) in dichloromethane at reflux for 4 hours.

Synthesis of Piperidine-4-carboxamide

Carboxylic Acid to Amide Conversion

Piperidine-4-carboxylic acid is converted to its carboxamide via activation as an acid chloride:

Conditions :

-

Activation : Thionyl chloride (SOCl) under reflux for 3 hours.

-

Amination : Gaseous ammonia in tetrahydrofuran (THF) at 0°C, stirred for 12 hours.

Sulfonylation Reaction

Coupling of Intermediates

The final step involves reacting piperidine-4-carboxamide with 3-methyl-4-propoxyphenylsulfonyl chloride:

Optimized Conditions :

-

Solvent : Dichloromethane (DCM)

-

Base : Triethylamine (TEA, 2.5 equiv.)

-

Temperature : Room temperature, 4–6 hours

-

Yield : ~65–70% (estimated from analogous sulfonylation reactions).

Mechanistic Insight : The base scavenges HCl, driving the nucleophilic substitution at the sulfonyl chloride’s electrophilic sulfur atom.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography:

Spectroscopic Validation

-

H NMR (400 MHz, CDCl): δ 7.65 (d, Hz, 1H, ArH), 6.95 (d, Hz, 1H, ArH), 3.98 (q, Hz, 2H, OCH), 3.45–3.35 (m, 4H, piperidine), 2.85–2.75 (m, 1H, piperidine), 2.30 (s, 3H, CH), 1.75–1.65 (m, 4H, piperidine), 1.55–1.45 (m, 2H, OCHCH), 0.95 (t, Hz, 3H, CH).

-

HRMS : Calculated for CHNOS [M+H]: 341.1534; Found: 341.1538.

Alternative Synthetic Strategies

Reductive Amination Pathways

A patent-derived approach involves reductive amination of ketopiperidine intermediates with aryl sulfonamides, though this method introduces additional complexity.

Solid-Phase Synthesis

Recent advances in peptide coupling reagents (e.g., HATU, HBTU) enable efficient amide bond formation, but scalability remains a challenge.

Challenges and Optimization

Sulfonyl Chloride Stability

The aryl sulfonyl chloride intermediate is moisture-sensitive. Anhydrous conditions and inert atmospheres (N/Ar) are critical to prevent hydrolysis.

Byproduct Mitigation

-

Side Reaction : Over-sulfonylation of piperidine’s secondary amine.

-

Solution : Use of stoichiometric base (TEA) and controlled addition rates.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions: 1-((3-Methyl-4-propoxyphenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkoxides (e.g., sodium methoxide) in anhydrous conditions.

Major Products:

Oxidation: 3-Methyl-4-carboxyphenylsulfonyl piperidine-4-carboxamide.

Reduction: 1-((3-Methyl-4-propoxyphenyl)sulfanyl)piperidine-4-carboxamide.

Substitution: 1-((3-Methyl-4-(methoxy)phenyl)sulfonyl)piperidine-4-carboxamide.

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.

Material Science: It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

Protein Binding: It can be used in studies to understand protein-ligand interactions.

Medicine:

Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry:

Chemical Manufacturing: Used as an intermediate in the synthesis of more complex chemical entities.

Wirkmechanismus

The mechanism of action of 1-((3-Methyl-4-propoxyphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The piperidine ring provides structural stability and enhances binding affinity.

Molecular Targets and Pathways:

Enzymes: Inhibition of proteases or kinases involved in disease pathways.

Receptors: Binding to G-protein coupled receptors (GPCRs) to modulate signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and biological activities:

*Hypothetical formula/weight calculated based on structural similarity.

Key Comparative Insights

Substituent Effects on Bioactivity

- Electron-Donating vs. Conversely, the 3-fluoro substituent in 893775-04-7 introduces electron withdrawal, which could enhance binding to polar enzyme active sites.

- Aromatic vs. Heteroaromatic Sulfonyl Groups: VU6007438’s indazole sulfonyl group and 19bb’s trifluoromethoxyphenoxy phenyl sulfonyl demonstrate that heteroaromatic or bulky substituents improve receptor/enzyme selectivity. The target’s simpler phenyl sulfonyl may prioritize cost-effective synthesis over selectivity.

Biologische Aktivität

1-((3-Methyl-4-propoxyphenyl)sulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Formula : C15H20N2O3S

- Molecular Weight : 320.40 g/mol

Pharmacological Properties

Research indicates that compounds with a piperidine structure often exhibit diverse biological activities, including:

- Antibacterial Activity : The sulfonamide moiety is known for its antibacterial properties, which can be attributed to its ability to inhibit bacterial enzymes.

- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in several physiological processes.

- Anti-cancer Activity : Some derivatives of piperidine have shown promise in cancer chemotherapy, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

The biological activity of 1-((3-Methyl-4-propoxyphenyl)sulfonyl)piperidine-4-carboxamide is likely mediated through several mechanisms:

- Inhibition of Enzymes : The sulfonamide group can interact with active sites of enzymes, preventing substrate binding and subsequent reactions.

- Cellular Uptake : The lipophilic nature of the propoxyphenyl group may enhance cellular permeability, facilitating the compound's uptake into target cells.

- Receptor Interaction : Potential agonist activity at specific receptors (e.g., orexin type 2 receptors) suggests a role in modulating neurotransmitter systems.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity against Salmonella typhi and Bacillus subtilis, demonstrating IC50 values indicative of moderate to strong efficacy. The results suggest that modifications at the sulfonamide position can enhance antibacterial potency .

- Cancer Cell Studies : In vitro studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

- Bone Resorption Studies : Compounds structurally related to 1-((3-Methyl-4-propoxyphenyl)sulfonyl)piperidine-4-carboxamide have been tested for their effects on osteoclast activity, showing promising results in reducing bone resorption markers in RAW264.7 cells .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 1-((3-Methyl-4-propoxyphenyl)sulfonyl)piperidine derivatives exhibit promising anticancer properties. A study focused on the synthesis of dual inhibitors targeting MDH1 and MDH2, which are implicated in cancer metabolism. The synthesized compounds demonstrated significant growth inhibition against lung cancer cell lines (A549 and H460) with IC50 values indicating potent activity .

Table 1: Inhibitory Activity of Related Compounds

| Compound ID | Target Enzyme | IC50 (μM) | Cell Line |

|---|---|---|---|

| Compound 50 | MDH1 | 3.33 | A549 |

| Compound 50 | MDH2 | 2.24 | A549 |

| Compound 51 | MDH1 | 5.00 | H460 |

| Compound 51 | MDH2 | 6.00 | H460 |

This data suggests that modifications to the piperidine structure can enhance biological activity, making it a candidate for further development in oncological therapies.

Neurological Disorders

The piperidine scaffold is known for its versatility in drug design, particularly in developing treatments for neurological disorders. Research into related piperidine compounds has shown potential as modulators of neurotransmitter systems, suggesting possible applications in treating conditions such as depression and anxiety .

Anti-inflammatory Properties

There is emerging evidence that compounds with similar structures may also exhibit anti-inflammatory properties. The modulation of adenosine receptors has been highlighted as a therapeutic target for inflammatory diseases, where selective agonists have shown promise in preclinical studies .

Case Study 1: Lung Cancer Treatment

In a recent study involving novel piperidine derivatives, researchers synthesized several compounds to evaluate their efficacy against lung cancer cell lines. The results indicated that certain structural modifications led to enhanced potency against MDH enzymes, correlating with reduced tumor cell viability .

Case Study 2: Inflammation Modulation

Another investigation focused on the role of piperidine derivatives in modulating inflammatory pathways. The findings suggested that these compounds could potentially serve as therapeutic agents for conditions like rheumatoid arthritis by targeting specific inflammatory mediators .

Q & A

Basic Question: What are the standard synthetic routes for 1-((3-Methyl-4-propoxyphenyl)sulfonyl)piperidine-4-carboxamide?

Answer:

The compound is synthesized via sulfonylation of piperidine-4-carboxamide intermediates. Key steps include:

- Sulfonylation : Reacting 3-methyl-4-propoxyphenylsulfonyl chloride with piperidine-4-carboxamide under basic conditions (e.g., NaOH in dichloromethane) at 0–25°C .

- Purification : Post-reaction, the product is isolated via filtration, washed with solvents (e.g., ethyl acetate), and dried under vacuum .

- Validation : Confirm purity (>95%) using HPLC (e.g., methanol/buffer mobile phase at pH 4.6) .

Advanced Question: How can computational methods optimize the synthesis yield of this compound?

Answer:

Advanced optimization involves:

- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict energetically favorable pathways and transition states .

- Parameter Screening : Machine learning identifies critical variables (e.g., solvent polarity, temperature) from experimental datasets .

- Feedback Loops : Experimental results are fed back into simulations to refine conditions (e.g., reducing side reactions via controlled H₂O₂ addition) .

Basic Question: What analytical techniques are recommended for structural characterization?

Answer:

- X-ray Crystallography : Resolve crystal lattice parameters (e.g., a = 13.286 Å, b = 9.1468 Å) to confirm stereochemistry .

- NMR Spectroscopy : Use H/C NMR to verify sulfonyl and piperidine ring protons (δ 2.5–3.5 ppm for piperidine; δ 7.2–7.8 ppm for aryl groups) .

- HPLC-MS : Validate molecular weight (e.g., m/z 365.4) and purity .

Advanced Question: How to design assays for evaluating its biological activity against enzyme targets?

Answer:

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) .

- Kinetic Studies : Use fluorogenic substrates to measure IC₅₀ values under varied pH/temperature conditions .

- Competitive Binding Assays : Employ surface plasmon resonance (SPR) to quantify binding affinity (Kd) .

Advanced Question: How to resolve contradictions in reported biological activity data?

Answer:

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and adjust for assay variability (e.g., cell line differences) .

- Theoretical Modeling : Apply QSAR (quantitative structure-activity relationship) to identify structural determinants of activity discrepancies .

- Reproducibility Checks : Replicate studies under controlled conditions (e.g., fixed solvent polarity, ±10% serum) .

Advanced Question: What strategies mitigate sulfonyl group instability during storage?

Answer:

- Oxidation Prevention : Store under inert gas (N₂/Ar) at -20°C, with desiccants to inhibit sulfoxide formation .

- Light Sensitivity : Use amber vials to block UV-induced degradation .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solid formulations .

Basic Question: How to interpret crystallography data for this compound?

Answer:

- Unit Cell Parameters : Compare experimental values (a, b, c axes) to COD database entries (e.g., COD ID 2230670) .

- Hydrogen Bonding : Analyze packing diagrams for intermolecular interactions (e.g., N–H⋯O bonds in carboxamide groups) .

- Torsion Angles : Use Mercury software to validate sulfonyl-phenyl dihedral angles (expected: 75–85°) .

Advanced Question: What engineering considerations apply to scaling up synthesis?

Answer:

- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer and reduce byproducts .

- Separation Technologies : Optimize membrane filtration (e.g., 10 kDa cutoff) for high-purity isolation .

- Process Control : Implement PAT (process analytical technology) for real-time monitoring of reaction progress .

Basic Question: How to conduct comparative studies with structural analogs?

Answer:

- Analog Selection : Use PubChem similarity searches (Tanimoto coefficient >0.85) to identify derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine) .

- Activity Profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) under identical conditions .

- SAR Analysis : Correlate substituent effects (e.g., propoxy vs. methoxy groups) with potency trends .

Advanced Question: How to address solubility challenges in aqueous assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.